Cas no 16854-67-4 (4-Hydroxy-2H-1-benzothiopyran-2-one)

4-Hydroxy-2H-1-benzothiopyran-2-one 化学的及び物理的性質
名前と識別子
-
- 4-Hydroxy-2H-thiochromen-2-one
- 4-Hydroxy-1-thiocoumarin
- 2-hydroxythiochromen-4-one
- 4-Hydroxylthiocoumarin
- 1-thio-4-hydroxycoumarin
- 4-hydroxy-2H-1-benzothiopyran-2-one
- 4-Hydroxythiocoumarin
- 4-hydroxythiocoumarun
- AKOS AU-SVL-37-03
- CHEMBRDG-BB 5102960
- 4-hydroxy-2H-benzothiopyran-2-one
- 4-hydroxy-2H-benzothiopyran-2-one,4-hydroxyl-thio-coumarin
- 2-Hydroxy-4H-1-benzothiopyran-4-one
- 1-Thiocoumarin, 4-hydroxy-
- MLS000104408
- 2H-1-Benzothiopyran-2-one, 4-hydroxy-
- 4-Hydroxy-1-thiacumarin
- 1-thia-4-hydroxycoumarin
- 4-hydroxybenzo[e]thiin-2-one
- XPSUDKVCLBDZFL-UHFFFAOYSA-N
- HMS1607O10
- HMS2291E17
- BCP07314
- STL50469
- H1597
- SCHEMBL466086
- A926938
- CS-0313682
- D91049
- 2-hydroxy-4H-thiochromen-4-one
- AKOS003672551
- 4-?Hydroxy-2H-?1-?benzothiopyran-?2-?one
- SR-01000389767
- 107514-60-3
- starbld0005165
- CHEMBL1478716
- SCHEMBL467777
- EU-0000183
- SMR000054343
- SR-01000389767-1
- AS-63180
- MFCD00463527
- 16854-67-4
- FT-0669324
- DTXSID40937503
- 4-Hydroxy thiocoumarin
- AG-205/09848047
- 4-Hydroxy-1-(2H)-benzothiopyran-2-one; 4-Hydroxy-1-thiacoumarin; 4-Hydroxy-1-thiocoumarin; 4-Hydroxy-2-oxo-2H-1-benzothiopyran; 4-Hydroxythiocoumarin
- DB-261209
- 4-HYDROXYTHIOCHROMEN-2-ONE
- STL504699
- 4-Hydroxy-2H-1-benzothiopyran-2-one
-
- MDL: MFCD00463527
- インチ: 1S/C9H6O2S/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5,11H
- InChIKey: OSIDMAJZERBPOJ-UHFFFAOYSA-N
- ほほえんだ: S1C(=C([H])C(C2=C([H])C([H])=C([H])C([H])=C12)=O)O[H]
計算された属性
- せいみつぶんしりょう: 178.00900
- どういたいしつりょう: 178.00885060g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.6
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- ふってん: 307.4°C at 760 mmHg
- PSA: 65.54000
- LogP: 1.96710
4-Hydroxy-2H-1-benzothiopyran-2-one セキュリティ情報
- ちょぞうじょうけん:Sealed in dry,2-8°C
4-Hydroxy-2H-1-benzothiopyran-2-one 税関データ
- 税関コード:2932209090
- 税関データ:
中国税関コード:
2932209090概要:
2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
4-Hydroxy-2H-1-benzothiopyran-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB473160-1 g |
4-Hydroxy-2H-thiochromen-2-one; . |
16854-67-4 | 1g |
€153.30 | 2023-04-21 | ||
abcr | AB473160-5 g |
4-Hydroxy-2H-thiochromen-2-one; . |
16854-67-4 | 5g |
€439.70 | 2023-04-21 | ||
Chemenu | CM162588-1g |
4-hydroxy-2H-thiochromen-2-one |
16854-67-4 | 95% | 1g |
$636 | 2021-06-17 | |
eNovation Chemicals LLC | D746039-1g |
2H-1-Benzothiopyran-2-one, 4-hydroxy- |
16854-67-4 | 98.0% | 1g |
$120 | 2024-06-07 | |
TRC | H808493-1g |
4-Hydroxy-2H-1-benzothiopyran-2-one |
16854-67-4 | 1g |
$ 477.00 | 2023-09-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1597-1g |
4-Hydroxy-2H-1-benzothiopyran-2-one |
16854-67-4 | 98.0%(GC) | 1g |
¥640.0 | 2022-07-29 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H305135-1g |
4-Hydroxy-2H-1-benzothiopyran-2-one |
16854-67-4 | 98% | 1g |
¥840.90 | 2023-09-02 | |
abcr | AB473160-5g |
4-Hydroxy-2H-thiochromen-2-one; . |
16854-67-4 | 5g |
€438.40 | 2025-02-13 | ||
Ambeed | A877945-5g |
4-Hydroxy-2H-thiochromen-2-one |
16854-67-4 | 95+% | 5g |
$385.0 | 2024-07-21 | |
1PlusChem | 1P001YLF-1g |
2H-1-Benzothiopyran-2-one, 4-hydroxy- |
16854-67-4 | >98.0%(GC) | 1g |
$101.00 | 2024-06-19 |
4-Hydroxy-2H-1-benzothiopyran-2-oneに関する追加情報
Professional Introduction to 4-Hydroxy-2H-1-benzothiopyran-2-one (CAS No. 16854-67-4)
4-Hydroxy-2H-1-benzothiopyran-2-one, identified by its Chemical Abstracts Service (CAS) number 16854-67-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzothiopyran class, a structural motif known for its broad spectrum of biological activities. The presence of both hydroxyl and carbonyl functional groups in its molecular framework contributes to its unique reactivity and potential applications in drug discovery.
The benzothiopyran scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to interact with biological targets. Its aromatic system, combined with the sulfur and oxygen atoms, allows for diverse interactions with enzymes and receptors, making it a valuable scaffold for developing therapeutic agents. The specific arrangement of these atoms in 4-Hydroxy-2H-1-benzothiopyran-2-one (CAS No. 16854-67-4) imparts particular pharmacological properties that have been explored in various preclinical studies.
Recent research has highlighted the potential of 4-Hydroxy-2H-1-benzothiopyran-2-one (CAS No. 16854-67-4) as a lead compound in the development of novel pharmacological agents. Studies have demonstrated its efficacy in modulating key biological pathways, including those involved in inflammation, oxidative stress, and cell proliferation. These findings are particularly relevant in the context of chronic diseases where modulation of such pathways can lead to therapeutic benefits.
One of the most compelling aspects of 4-Hydroxy-2H-1-benzothiopyran-2-one (CAS No. 16854-67-4) is its ability to interact with biological targets through multiple mechanisms. For instance, its hydroxyl group can engage in hydrogen bonding interactions, while the carbonyl group can participate in dipole-dipole interactions or act as a ligand for metal ions. This versatility makes it an attractive candidate for designing molecules with enhanced binding affinity and selectivity.
In addition to its pharmacological potential, 4-Hydroxy-2H-1-benzothiopyran-2-one (CAS No. 16854-67-4) has been investigated for its role in chemical biology research. Its unique structural features make it a useful tool for studying enzyme kinetics and substrate recognition. By employing this compound as a probe, researchers have been able to gain insights into the mechanisms of various enzymes, which could accelerate the discovery of new inhibitors or activators.
The synthesis of 4-Hydroxy-2H-1-benzothiopyran-2-one (CAS No. 16854-67-4) presents an interesting challenge due to its heterocyclic nature. However, advances in synthetic methodologies have made it more accessible than ever before. Modern techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed cyclizations have enabled the efficient construction of the benzothiopyran core. These advancements not only facilitate the production of this compound but also open up new avenues for structural diversification.
The pharmacokinetic properties of 4-Hydroxy-2H-1-benzothiopyran-2-one (CAS No. 16854-67-4) are another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted is crucial for optimizing its therapeutic potential. Preclinical studies have begun to unravel these processes, providing valuable data on its bioavailability and metabolic stability. This information is essential for designing clinical trials that can effectively evaluate its efficacy and safety profile.
One notable application of 4-Hydroxy-2H-1-benzothiopyran-2-one (CAS No. 16854-67-4) is in the development of anti-inflammatory agents. Inflammatory diseases are a major global health burden, and finding new treatments remains a priority. Preclinical data suggest that this compound can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are central to the production of pro-inflammatory mediators, making them attractive targets for therapeutic intervention.
The antioxidant properties of 4-Hydroxy-2H-1-benzothiopyran-2-one (CAS No. 16854-67-4) are also worth mentioning. Oxidative stress is implicated in numerous diseases, including neurodegenerative disorders and cardiovascular conditions. By scavenging reactive oxygen species and inhibiting oxidative enzymes, this compound may help mitigate the damage caused by oxidative stress, thereby protecting cells from injury.
In conclusion, 4-Hydroxy-2H-1-benzothiopyran-2-one (CAS No. 16854–67–4) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, coupled with its diverse biological activities, make it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new applications and mechanisms of action, this compound is poised to play a significant role in addressing some of today's most pressing medical challenges.
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